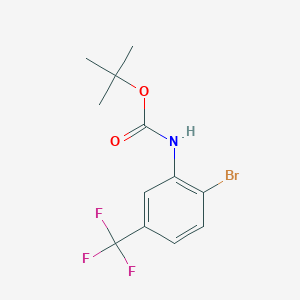

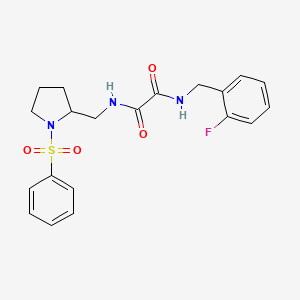

![molecular formula C17H17N3O2S B2990484 N-mesityl-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 896341-53-0](/img/structure/B2990484.png)

N-mesityl-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Thiazolopyrimidines are heterocyclic analogs of purine bases . They exhibit a broad spectrum of pharmacological activity , which stimulates studies of the synthesis of new compounds of this series, including potentially biologically active ones .

Synthesis Analysis

A modern synthetic approach to thiazolopyrimidine derivatives is based on multicomponent sonochemical reactions in accordance with the “green chemistry” principles such as environmental safety, atom economy, and efficiency . Three-component syntheses of aryl-substituted thiazolopyrimidinecarboxylates, including those carried out under ultrasonic irradiation, have been reported .Molecular Structure Analysis

The molecular structure of thiazolopyrimidine derivatives consists of a central pyrimidine ring which is significantly puckered to assume a screw-boat conformation fused to a thiazole ring with benzyl, carboxylate, methyl, phenyl and oxy groups bonded around this fused-ring moiety .Chemical Reactions Analysis

Various synthetic approaches to thiazolopyrimidine derivatives have been reported . Among them, the most widely known method is based on the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks .Scientific Research Applications

Anticancer Activity

Thiazolopyrimidine molecules, including the compound , have been synthesized and screened for their anticancer activities against various cell lines such as human breast carcinoma (MCF-7), human lung adenocarcinoma (A549), and human cervical cancer (HeLa) using MTT assay . Some of these compounds exhibited potent cytotoxic activity .

Acetylcholinesterase Inhibition

5H-thiazolo[3,2-a]pyrimidines are known to be acetylcholinesterase inhibitors . This suggests potential applications in the treatment of diseases like Alzheimer’s, where acetylcholinesterase inhibitors are commonly used.

Anti-inflammatory Activity

Thiazolo[3,2-a]pyrimidines have shown anti-inflammatory activity . This suggests potential applications in the treatment of inflammatory diseases.

Antiparkinsonian Activity

5H-thiazolo[3,2-a]pyrimidines have shown antiparkinsonian activity . This suggests potential applications in the treatment of Parkinson’s disease.

Antiherpes Activity

5H-thiazolo[3,2-a]pyrimidines have shown antiherpes activity . This suggests potential applications in the treatment of herpes infections.

Antitubercular Activity

Thiazolo[3,2-a]pyrimidines have shown antitubercular activity . This suggests potential applications in the treatment of tuberculosis.

Antiviral Activity

Thiazolo[3,2-a]pyrimidines have shown antiviral activity . This suggests potential applications in the treatment of viral infections.

Antinociceptive Activity

Thiazolo[3,2-a]pyrimidines have shown antinociceptive activity . This suggests potential applications in the treatment of pain.

Future Directions

Thiazolopyrimidines are being studied for their broad spectrum of pharmacological activity, which includes potential anticancer properties . The exploration of efficient nanocatalysts with high catalytic properties is an active approach to avoid limitations in traditional approaches for the synthesis of fused heterocycles .

properties

IUPAC Name |

2-methyl-5-oxo-N-(2,4,6-trimethylphenyl)-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O2S/c1-9-5-10(2)14(11(3)6-9)19-15(21)13-7-18-17-20(16(13)22)8-12(4)23-17/h5-8H,1-4H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYBKKVFFYVFKLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)C2=CN=C3N(C2=O)C=C(S3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-mesityl-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

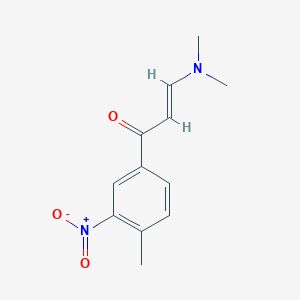

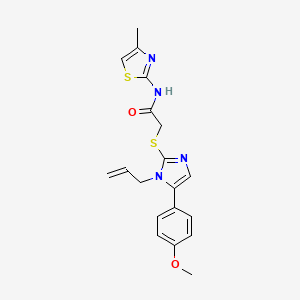

![1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,3-dimethyl-4(1H)-pyridinone](/img/structure/B2990405.png)

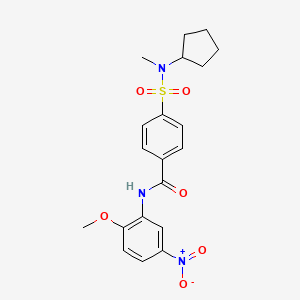

![6-ethyl-7-hydroxy-3-(1-methyl-1H-benzimidazol-2-yl)-8-[(4-methyl-1-piperazinyl)methyl]-4H-chromen-4-one](/img/structure/B2990408.png)

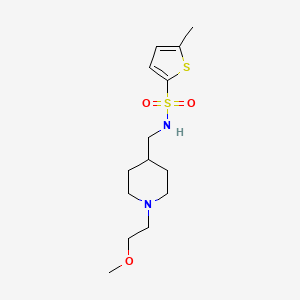

![1-methyl-1H-benzo[d]imidazol-5-yl thiophene-2-sulfonate](/img/structure/B2990410.png)

![1-[2-(Oxiran-2-ylmethoxy)phenyl]pyrazole](/img/structure/B2990413.png)

![2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2990414.png)

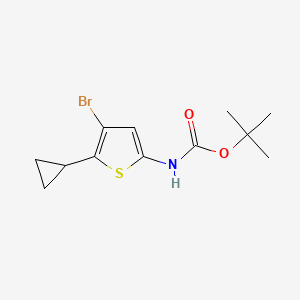

![Methyl 2-(2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)benzoate](/img/structure/B2990420.png)